molecular formula C14H16O3S B13089642 Ethyl5-oxo-5-(4-thiomethylphenyl)valerate

Ethyl5-oxo-5-(4-thiomethylphenyl)valerate

Cat. No.: B13089642
M. Wt: 264.34 g/mol
InChI Key: IBIWMUVUYXABAM-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-5-(4-thiomethylphenyl)valerate (CAS: 854859-01-1) is an ester derivative with the molecular formula C₁₄H₁₈O₃S and a molecular weight of 266.36 g/mol . Its structure features a valerate backbone (5-oxo-valerate) substituted at the 5-position with a 4-thiomethylphenyl group. The thiomethyl (-SMe) substituent introduces sulfur into the aromatic ring, influencing electronic and steric properties.

Properties

Molecular Formula

C14H16O3S

Molecular Weight

264.34 g/mol

IUPAC Name

ethyl 5-(4-methanethioylphenyl)-5-oxopentanoate

InChI

InChI=1S/C14H16O3S/c1-2-17-14(16)5-3-4-13(15)12-8-6-11(10-18)7-9-12/h6-10H,2-5H2,1H3

InChI Key

IBIWMUVUYXABAM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)C=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-oxo-5-(4-thiomethylphenyl)valerate typically involves the esterification of 5-oxo-5-(4-thiomethylphenyl)valeric acid with ethanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

Industrial production of ethyl 5-oxo-5-(4-thiomethylphenyl)valerate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxo-5-(4-thiomethylphenyl)valerate undergoes various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amides, esters

Scientific Research Applications

Ethyl 5-oxo-5-(4-thiomethylphenyl)valerate is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-oxo-5-(4-thiomethylphenyl)valerate involves its interaction with specific molecular targets and pathways. The thiomethyl group can undergo oxidation to form reactive intermediates, which can then participate in various biochemical reactions. The ester group can be hydrolyzed to release the corresponding acid and alcohol, which can further interact with biological molecules.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Suppliers Applications
Ethyl 5-oxo-5-(4-thiomethylphenyl)valerate 854859-01-1 C₁₄H₁₈O₃S 266.36 4-thiomethylphenyl Discontinued Pharmaceutical intermediates
Ethyl 5-Oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate 898783-38-5 C₁₈H₂₅NO₃S 335.46 4-thiomorpholinomethyl 10 Specialty chemicals
Ethyl 5-Oxo-5-phenylvalerate N/A C₁₃H₁₆O₃ 220.27 Phenyl 10 Flavoring agents, polymers
Ethyl 5-oxo-5-(4-pentyloxyphenyl)valerate 138247-19-5 C₁₈H₂₆O₄ 306.40 4-pentyloxyphenyl Available Drug synthesis intermediates
Ethyl valerate (unsubstituted) 539-82-2 C₇H₁₄O₂ 130.19 None Widespread Food additives, cosmetics
Key Observations:
  • Substituent Effects: The thiomethyl group in the target compound enhances sulfur-based reactivity (e.g., nucleophilic substitution) compared to phenyl or pentyloxy analogs . Pentyloxy groups impart lipophilicity, improving membrane permeability in drug candidates .
  • Synthesis Challenges: The synthesis of sulfur-containing analogs (e.g., thiomethyl or thiomorpholinomethyl derivatives) often requires specialized reagents like boron trifluoride etherate or copper catalysts, as seen in related ester syntheses .

Physicochemical and Thermochemical Properties

Thermal Stability and Reactivity:
  • Methyl and ethyl valerates exhibit steric hindrance during saponification, with energy barriers increasing by 600–1000 cal/mol compared to shorter-chain esters .
  • The thiomethyl group may alter polarizability and dipole moments, affecting boiling points and solubility.
Crystallinity and Polymer Compatibility:
  • Valerate units with ethyl side chains (e.g., in PHB-2 polymers) show lower crystallinity than methyl-substituted analogs due to irregular packing, a phenomenon likely applicable to phenyl-substituted valerates .

Market and Commercial Viability

  • Ethyl valerate (CAS: 539-82-2) dominates industrial applications due to its role as a green apple flavoring agent and low production cost .
  • Specialized analogs (e.g., thiomorpholinomethyl or pentyloxyphenyl derivatives) are niche products with fewer suppliers (10 suppliers each) . The target compound is discontinued, limiting its commercial use .

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